2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine
Description
2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine is a triazine derivative characterized by a chloro substituent at position 2, a methyl group at position 4, and a morpholine ring at position 6. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, enabling diverse chemical modifications. This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where selective displacement of chlorine atoms occurs with morpholine and methylamine or methyl-containing reagents . Such derivatives are pivotal in pharmaceuticals, agrochemicals, and polymer stabilizers due to their stability and tunable reactivity .
Properties
CAS No. |
57639-20-0 |
|---|---|
Molecular Formula |
C8H11ClN4O |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C8H11ClN4O/c1-6-10-7(9)12-8(11-6)13-2-4-14-5-3-13/h2-5H2,1H3 |
InChI Key |
PQIIPSXVIUDTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural diversity of triazine derivatives arises from substitutions at positions 2, 4, and 6. Below is a comparative analysis of 2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Reactivity :
- Chlorine at position 2 enhances electrophilicity, enabling further substitutions. Morpholine at position 6 (electron-donating group) stabilizes the ring, while methyl groups (position 4) reduce steric hindrance compared to bulkier substituents like benzyl or diethylamine .
- Bis-morpholine derivatives (e.g., 2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine) exhibit higher polarity and melting points (125–130°C) due to increased hydrogen bonding .
Biological Activity :
- Aryl-substituted triazines (e.g., 6-(4-fluorophenyl) analogs) demonstrate antileukemic activity, attributed to π-π stacking interactions with biological targets .
- Methyl and morpholine groups in the target compound may balance solubility and membrane permeability, making it suitable for drug delivery systems .
Industrial Applications: Polymers derived from 2,4-dichloro-6-morpholinyl triazines (e.g., CAS 82451-48-7) are used in plastics as light stabilizers, with regulatory limits specified for food-contact materials . Methoxy- and phenoxy-substituted triazines (e.g., ) are leveraged in herbicides due to their stability under environmental conditions .
Table 2: Physicochemical Data
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